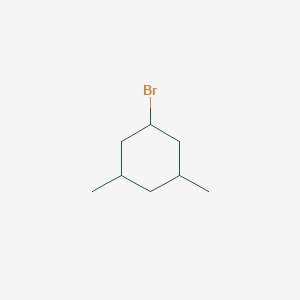

1-Bromo-3,5-dimethylcyclohexane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

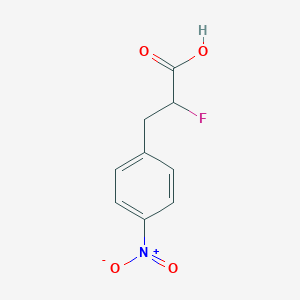

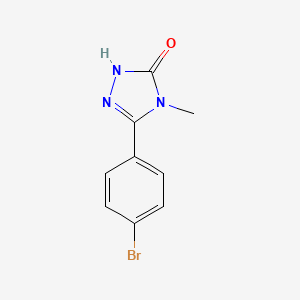

1-Bromo-3,5-dimethylcyclohexane is a chemical compound with the molecular formula C8H15Br . It is a derivative of cyclohexane, a six-membered ring compound, with bromine and methyl groups attached to it .

Synthesis Analysis

The synthesis of this compound could potentially involve the bromination of 3,5-dimethylcyclohexane. Bromination reactions are commonly carried out using a brominating reagent, such as oxalyl bromide in combination with DMSO . The reaction conditions are typically mild, and the reaction times are short .Molecular Structure Analysis

The molecular structure of this compound involves a cyclohexane ring with bromine and methyl groups attached. The cyclohexane ring can adopt different conformations, and the substituents can be in either axial or equatorial positions . The equatorial conformation is generally more stable due to less steric strain .Chemical Reactions Analysis

The chemical reactions involving this compound could include further substitution or elimination reactions. For instance, the bromine atom could be replaced by another group in a nucleophilic substitution reaction . Alternatively, an elimination reaction could occur to form an alkene .Scientific Research Applications

Synthesis and Structural Characterization

1-Bromo-3,5-dimethylcyclohexane has applications in the synthesis and structural characterization of other chemical compounds. For example, the bromination of disubstituted 4,5-dimethyl-1,3-cyclohexanedione and subsequent oxidation leads to the production of related compounds, as demonstrated in a study where 5-bromo-2,3-dimethylphenol was synthesized (Niestroj, Bruhn, & Maier, 1998).

Kinetic Study in Synthesis

The compound plays a role in kinetic studies, particularly in synthesizing derivatives under specific conditions. For instance, the kinetic study of synthesizing 3,5-dimethyl-1-(3-phenylpropyl)-1H-pyrazole using 1-bromo-3-phenyl propane demonstrated its role in understanding reaction dynamics and optimizing synthesis processes (Wang, Brahmayya, & Hsieh, 2015).

Bromination Studies

Studies on the bromination of cyclohexadienes and similar compounds offer insights into the molecular configurations and reactions of brominated cyclohexanes. Research on 1,2,3,4-tetrabromocyclohexane, for example, has helped establish the structures of dibromocyclohexenes and tetrabromocyclohexane-1,2-diols, providing valuable information on the mechanism of bromination of cyclohexadienes (Han, Khedekar, Masnovi, & Baker, 1999).

Enol Lactone Synthesis

This compound is involved in the synthesis of enol lactones, a class of compounds with various applications. A study highlighted a new method for enol lactone synthesis using a Michael addition/cyclization sequence, where cyclic 1,3-dicarbonyl compounds reacted with 1-(2-alkenoyl)-4-bromo-3,5-dimethylpyrazoles (Itoh & Kanemasa, 2003).

Application in Ionic Liquid Synthesis

The compound has also found use in the synthesis of ionic liquids, which are critical in various chemical processes. For example, a Bronsted acidic ionic liquid was synthesized and characterized for the preparation of hexahydroquinolines, demonstrating the versatility of this compound in advanced chemical synthesis (Zare, Abi, Moosavi-Zare, Beyzavi, & Zolfigol, 2013).

Protecting Agent in Peptide Synthesis

The use of derivatives of this compound, such as dimedone, in peptide synthesis as protecting agents, highlights another application. This use is crucial for maintaining the integrity and functionality of peptides during the synthesis process (Halpern & James, 1964).

Free Radical Reaction Studies

Research into free radical reactions involving compounds such as this compound helps in understanding the behavior and transformation of these radicals, which are crucial in many chemical reactions (Liu, 1956).

Biotransformation Studies

The compound's derivatives have been used in biotransformation studies, for example, in the conversion of lactones by fungal strains. This research helps in understanding the biocatalytic potential and applications of these compounds in biochemistry and pharmaceuticals (Grabarczyk, 2012).

Mechanism of Action

The mechanism of action for the reactions involving 1-Bromo-3,5-dimethylcyclohexane would depend on the specific reaction. For a substitution reaction, the mechanism would likely involve the attack of a nucleophile on the bromine atom, leading to its displacement . For an elimination reaction, the mechanism would involve the removal of the bromine atom and a hydrogen atom to form a double bond .

Future Directions

Properties

IUPAC Name |

1-bromo-3,5-dimethylcyclohexane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15Br/c1-6-3-7(2)5-8(9)4-6/h6-8H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWECRZWUPVQPSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(C1)Br)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2731633.png)

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cinnamamide](/img/structure/B2731634.png)

![Ethyl 5-methyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2731635.png)

![3-Bromo-5-(difluoromethyl)thieno[3,2-b]thiophene](/img/structure/B2731636.png)

![Methyl 2-amino-2-[3-[(2-chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2731641.png)

![tert-butylN-[2-(1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)ethyl]carbamate](/img/structure/B2731648.png)

![N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2731650.png)

![4-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2731651.png)